Cas no 946363-02-6 (4-2-(4-chlorophenoxy)acetyl-3,3-dimethylpiperazin-2-one)

4-2-(4-Chlorophenoxy)acetyl-3,3-dimethylpiperazin-2-one is a specialized heterocyclic compound featuring a piperazinone core with a 4-chlorophenoxyacetyl substituent. Its molecular structure, incorporating both chlorophenoxy and dimethyl groups, confers unique reactivity and potential utility in pharmaceutical and agrochemical applications. The compound’s rigid framework and functional groups make it a promising intermediate for synthesizing biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its stability under standard conditions and compatibility with further derivatization enhance its versatility in organic synthesis. The presence of the chlorophenoxy moiety may contribute to selective binding interactions, while the dimethylpiperazinone scaffold offers a balance of lipophilicity and conformational constraint.
4-2-(4-chlorophenoxy)acetyl-3,3-dimethylpiperazin-2-one structure
946363-02-6 structure
Product name:4-2-(4-chlorophenoxy)acetyl-3,3-dimethylpiperazin-2-one
CAS No:946363-02-6
MF:C14H17ClN2O3
MW:296.749382734299
CID:6278719
PubChem ID:16863784

4-2-(4-chlorophenoxy)acetyl-3,3-dimethylpiperazin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-2-(4-chlorophenoxy)acetyl-3,3-dimethylpiperazin-2-one
    • 4-[2-(4-chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one
    • F2487-0044
    • AKOS012666702
    • 4-(2-(4-chlorophenoxy)acetyl)-3,3-dimethylpiperazin-2-one
    • 946363-02-6
    • SR-01000913112-1
    • SR-01000913112
    • Inchi: 1S/C14H17ClN2O3/c1-14(2)13(19)16-7-8-17(14)12(18)9-20-11-5-3-10(15)4-6-11/h3-6H,7-9H2,1-2H3,(H,16,19)
    • InChI Key: XIHXHTCTTWDJKA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OCC(N1CCNC(C1(C)C)=O)=O

Computed Properties

  • Exact Mass: 296.0927701g/mol
  • Monoisotopic Mass: 296.0927701g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 58.6Ų

4-2-(4-chlorophenoxy)acetyl-3,3-dimethylpiperazin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2487-0044-2mg
4-[2-(4-chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one
946363-02-6 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2487-0044-10mg
4-[2-(4-chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one
946363-02-6 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2487-0044-3mg
4-[2-(4-chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one
946363-02-6 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2487-0044-1mg
4-[2-(4-chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one
946363-02-6 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2487-0044-5μmol
4-[2-(4-chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one
946363-02-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2487-0044-5mg
4-[2-(4-chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one
946363-02-6 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2487-0044-4mg
4-[2-(4-chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one
946363-02-6 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2487-0044-2μmol
4-[2-(4-chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one
946363-02-6 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2487-0044-10μmol
4-[2-(4-chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one
946363-02-6 90%+
10μl
$69.0 2023-05-16

Additional information on 4-2-(4-chlorophenoxy)acetyl-3,3-dimethylpiperazin-2-one

Comprehensive Overview of 4-2-(4-chlorophenoxy)acetyl-3,3-dimethylpiperazin-2-one (CAS No. 946363-02-6)

The compound 4-2-(4-chlorophenoxy)acetyl-3,3-dimethylpiperazin-2-one (CAS No. 946363-02-6) is a specialized organic molecule with a unique structural framework. Its chemical name highlights key functional groups, including a 4-chlorophenoxy moiety and a 3,3-dimethylpiperazin-2-one core, which contribute to its potential applications in pharmaceutical and agrochemical research. This compound has garnered attention due to its structural similarity to bioactive molecules, making it a subject of interest in drug discovery and development.

In recent years, researchers have focused on derivatives of piperazine and phenoxyacetyl compounds due to their versatile biological activities. The presence of the 4-chlorophenoxy group in 4-2-(4-chlorophenoxy)acetyl-3,3-dimethylpiperazin-2-one suggests potential interactions with biological targets, such as enzymes or receptors. This aligns with current trends in structure-activity relationship (SAR) studies, where minor modifications to molecular scaffolds can significantly alter efficacy and selectivity.

The synthetic pathway for CAS No. 946363-02-6 typically involves multi-step organic reactions, including acylation and cyclization processes. Advanced techniques like NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. Given the growing demand for high-purity intermediates in medicinal chemistry, this compound serves as a valuable building block for further derivatization.

From an industrial perspective, 4-2-(4-chlorophenoxy)acetyl-3,3-dimethylpiperazin-2-one is often discussed in the context of green chemistry and sustainable synthesis. Researchers are exploring eco-friendly catalysts and solvent-free conditions to optimize its production, addressing concerns about environmental impact. This resonates with the broader push for green pharmaceuticals, a topic frequently searched in academic and industrial circles.

Another area of interest is the compound’s potential role in crop protection. Phenoxy-based compounds are known for their herbicidal and fungicidal properties, and derivatives like CAS No. 946363-02-6 are being evaluated for their efficacy against resistant plant pathogens. This aligns with global discussions on food security and sustainable agriculture, which dominate search queries in agrochemical forums.

In summary, 4-2-(4-chlorophenoxy)acetyl-3,3-dimethylpiperazin-2-one represents a promising candidate for multidisciplinary research. Its structural features and synthetic adaptability make it relevant to drug discovery, agrochemical innovation, and green chemistry initiatives. As scientific inquiries into its applications expand, this compound is poised to remain a focal point in cutting-edge research.

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